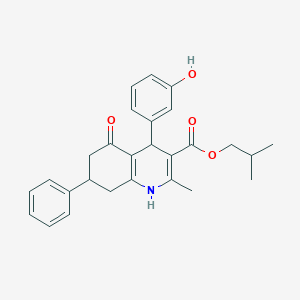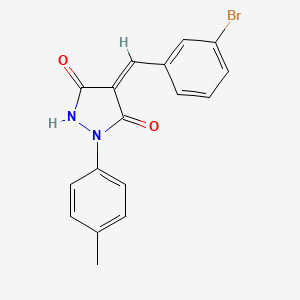![molecular formula C17H25Cl2N3O2 B5035797 N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and is primarily used as an inhibitor of the protein kinase C (PKC) family.
Mecanismo De Acción
The mechanism of action of DPA involves the inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA are primarily attributed to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to reduce cell proliferation, induce apoptosis, and inhibit angiogenesis. DPA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its specificity towards N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibition. DPA has been shown to selectively inhibit N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide activity without affecting other signaling pathways. However, one of the limitations of using DPA is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
The use of DPA in scientific research is still in its early stages, and several future directions can be explored. One of the future directions is the development of more potent and selective N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibitors based on the structure of DPA. Another future direction is the investigation of the therapeutic potential of DPA in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the use of DPA in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
In conclusion, DPA is a promising chemical compound that has been widely used in scientific research due to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. The use of DPA in various disease models has shown promising results, and several future directions can be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of DPA involves the reaction between 3,4-dichloroaniline and N,N-dipropyl-1,3-propanediamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of DPA has been extensively studied, and various modifications have been proposed to optimize the reaction conditions.
Aplicaciones Científicas De Investigación
DPA has been used in several scientific research studies due to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-[3-(dipropylamino)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2N3O2/c1-3-9-22(10-4-2)11-5-8-20-16(23)17(24)21-13-6-7-14(18)15(19)12-13/h6-7,12H,3-5,8-11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSCWPSGQXYLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)
![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)
![ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5035765.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)
![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)